(3,4-dichlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
1-(3,4-dichlorobenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 3,4-dichlorobenzoyl chloride with a suitable quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific substituents.
Scientific Research Applications
1-(3,4-dichlorobenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and pathways.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoyl chloride: A precursor used in the synthesis of various dichlorobenzoyl derivatives.
2,4-Dichlorobenzyl chloride: Another dichlorobenzoyl derivative with similar chemical properties.
4-Chlorobenzoyl chloride: A related compound with a single chlorine substitution.
Uniqueness
1-(3,4-dichlorobenzoyl)-2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H25Cl2NO |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C26H25Cl2NO/c1-17-10-13-23-20(14-17)26(4,19-8-6-5-7-9-19)16-25(2,3)29(23)24(30)18-11-12-21(27)22(28)15-18/h5-15H,16H2,1-4H3 |
InChI Key |
KRSFCLUIAVQDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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